Spiro[3.4]oct-6-ene-1,3-dione
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Overview
Description
Spiro[3.4]oct-6-ene-1,3-dione is a spirocyclic compound with the molecular formula C8H8O2. It is characterized by a unique structure where two rings are connected through a single carbon atom, forming a spiro linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.4]oct-6-ene-1,3-dione typically involves cyclization reactions. One common method is the 1,3-dipolar cycloaddition reaction, where ninhydrin and an alkene (such as chalcone) react in the presence of a catalyst like proline . The reaction proceeds with high regioselectivity and stereoselectivity, yielding the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]oct-6-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Spiro[3.4]oct-6-ene-1,3-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Spiro[3.4]oct-6-ene-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octane-1,3-dione: Similar in structure but lacks the double bond present in Spiro[3.4]oct-6-ene-1,3-dione.
Spiro[3.5]non-6-ene-1,3-dione: Contains an additional carbon in the ring structure, leading to different chemical properties.
Uniqueness
Spiro[3This compound’s distinct properties make it a valuable subject of study in various scientific fields .
Properties
Molecular Formula |
C8H8O2 |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
spiro[3.4]oct-6-ene-1,3-dione |
InChI |
InChI=1S/C8H8O2/c9-6-5-7(10)8(6)3-1-2-4-8/h1-2H,3-5H2 |
InChI Key |
HRKYOYVXQCIQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC12C(=O)CC2=O |
Origin of Product |
United States |
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